Glucuronolactone
Overview
Description
Glucuronolactone is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks . It is a white solid odorless compound, soluble in hot and cold water .
Synthesis Analysis
Glucuronolactone is a type of lactone, produced by dehydration synthesis of the carboxyl group and 3’-hydroxyl group on D-glucuronic acid .Molecular Structure Analysis
The IUPAC name for Glucuronolactone is D-Glucurono-6,3-lactone . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .Chemical Reactions Analysis
Glucuronolactone is a cyclic ester of D-glucuronic acid, a six-carbon sugar acid derived from glucose .Physical And Chemical Properties Analysis
Glucuronolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .Scientific Research Applications
Synthesis of Purine Nucleosides
Glucuronolactones can be used as precursors for synthesizing N9 and N7 purine nucleosides containing glucuronic acid derivatives. These compounds have shown moderate selective acetylcholinesterase inhibitory activities, which could have implications for the treatment of neurological disorders like Alzheimer's disease (Xavier et al., 2014).
Enantiospecific Synthesis of Polyhydroxylated Amino Acids
D-glucuronolactone has been used for the enantiospecific synthesis of polyhydroxylated amino acids such as trihydroxy-pipecolic acids and dihydroxyproline. These amino acids have potential applications in pharmaceuticals and biotechnology (Bashyal et al., 1986, 1987).
Alleviation of Oxidative Stress and Inflammation
In a study on rats, D-glucuronolactone supplementation was found to alleviate oxidative stress and inflammation in thioacetamide-treated rats, leading to less severe liver damage. This suggests potential therapeutic applications for liver disorders (Chen et al., 2015).
Precursor of L-xylulose and Ascorbic Acid
Glucuronolactone serves as a precursor of L-xylulose and ascorbic acid, indicating its role in metabolic pathways (Eisenberg & Field, 1956).
Improved Healing of Cartilaginous Injuries
Orally administered glucose, N-acetyl-d-glucosamine (GlcNAc), and glucuronic acid (GlcUA) significantly improved the healing of cartilaginous injuries in rabbits, suggesting potential applications in orthopedics and sports medicine (Tamai et al., 2003).
Role in Ascorbic Acid Synthesis
D-glucuronolactone is an intermediate in mammalian ascorbic acid synthesis, being oxidized to D-glucosaccharic acid in the liver and kidney (Humphries, Mills, & Rowett, 2006).
Influence on Blood Clotting
Glucuronolactone has been found to inhibit clotting in human plasma, which could have implications for the treatment of blood clotting disorders (Doctor, 1972).
Glycosidase Inhibition
Several stereoisomers of glucuronolactone have shown significant inhibition of at least one glycosidase, which could be relevant in the development of treatments for diseases like diabetes (Ayers et al., 2012).
Safety And Hazards
When taken by mouth, Glucuronolactone is likely safe when used in food amounts . There isn’t enough reliable information to know if glucuronolactone is safe when taken by mouth in higher amounts . The European Food Safety Authority has stated that glucuronolactone in commercial products such as energy drinks is not a safety concern .
Future Directions
properties
IUPAC Name |
(2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXSRADSPPKRZ-SKNVOMKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glucuronolactone | |
CAS RN |
32449-92-6 | |
Record name | Glucuronolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32449-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucurolactone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucuronic acid, .gamma.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glucurolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCUROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE4Y3016M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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